(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
Description
Historical Context and Evolution of β-Enamino Ester Chemistry
The chemistry of β-enamino esters has evolved significantly since its early explorations. Initially, their synthesis was often a straightforward condensation of a β-keto ester with a primary or secondary amine. organic-chemistry.orgorganic-chemistry.org Over the years, advancements in synthetic methodologies have led to the development of more sophisticated and efficient catalytic systems for their preparation. These include the use of various Lewis acids and metal catalysts that allow for milder reaction conditions and greater substrate scope. acgpubs.org The continuous development in this area underscores the enduring importance of β-enamino esters as key synthetic intermediates.
Structural Characteristics and Electronic Properties of the Enamino Ester Moiety
The enamino ester moiety is a classic example of a push-pull system, where the electron-donating nitrogen atom of the enamine is in conjugation with the electron-withdrawing ester group. This electronic communication is mediated by the intervening carbon-carbon double bond. The resonance delocalization of the nitrogen lone pair into the π-system results in a high degree of polarization, with increased electron density at the α-carbon and the carbonyl oxygen. This electronic distribution is a key determinant of their reactivity, making the α-carbon nucleophilic and the β-carbon and carbonyl carbon electrophilic.
The Strategic Role of β-Enamino Esters as Versatile Synthetic Intermediates
The unique electronic and structural features of β-enamino esters make them exceptionally versatile intermediates in organic synthesis. They can act as both nucleophiles (at the α-carbon) and electrophiles (at the β-carbon and carbonyl carbon), allowing for a diverse range of chemical transformations. acgpubs.org They are particularly valuable in the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and pyrroles, through cyclocondensation reactions. mdpi.comnih.gov Furthermore, they readily participate in C-C bond-forming reactions such as alkylations and acylations at the α-position. niscpr.res.in
Overview of the (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate: A Representative Pyrrolidinyl β-Enamino Ester in Research
This compound serves as a prime example of a β-enamino ester derived from a cyclic secondary amine, pyrrolidine (B122466). Its synthesis and reactivity are characteristic of this class of compounds. The pyrrolidine ring introduces specific steric and electronic effects that can influence its reactivity and the stereochemical outcome of its reactions. This compound is a valuable tool for researchers exploring the synthesis of novel heterocyclic structures and other complex organic molecules. targetmol.cn
Structure
2D Structure
3D Structure
Properties
CAS No. |
2723-42-4 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3 |
InChI Key |
MSOQKPXSIHLODG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1CCCC1 |
Canonical SMILES |
CCOC(=O)C=C(C)N1CCCC1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of E Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate and Analogous Enamino Esters
Dual Reactivity: Electrophilic and Nucleophilic Activation of the Enamino Ester System
The enamino ester system possesses a distinctive dual reactivity, enabling it to function as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting partner. nsf.govfrontiersin.org This ambiphilic character stems from the electronic interplay between the amine and the ester functional groups, communicated through the carbon-carbon double bond.
The nucleophilicity of the system is primarily located at the α-carbon. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system, increasing the electron density at the α-carbon. This resonance effect makes the α-carbon a soft nucleophile, capable of attacking various electrophiles. This is analogous to the reactivity of enamines, which are well-established as enolate equivalents in carbon-carbon bond-forming reactions. libretexts.orgmasterorganicchemistry.com
Conversely, the enamino ester can also exhibit electrophilic character. The ester group is an electron-withdrawing group, which polarizes the double bond and renders the β-carbon electrophilic. chemistrysteps.com This inherent electrophilicity can be significantly enhanced through activation. For instance, coordination of a Lewis acid or a Brønsted acid to the carbonyl oxygen of the ester group increases the electron-deficient nature of the β-carbon, making it more susceptible to attack by nucleophiles. nsf.govwisc.edu This activation strategy is crucial for reactions where the enamino ester is intended to act as the electrophilic partner. nsf.govnih.gov Therefore, the reactivity of the enamino ester can be finely tuned by selecting appropriate catalysts or additives that selectively engage either the nucleophilic or electrophilic sites. nsf.govfrontiersin.org
Conjugate Addition Reactions Initiated by the Enamino Ester Nucleophilicity
The inherent nucleophilicity of the α-carbon allows enamino esters like (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate to participate in conjugate addition reactions, where they act as the nucleophilic component. libretexts.org
Enamino esters are effective Michael donors in the Michael reaction, a type of conjugate addition that is fundamental for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In this process, the nucleophilic α-carbon of the enamino ester attacks the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.org This reaction is analogous to the Stork enamine reaction, which utilizes enamines as nucleophiles for Michael additions to form 1,5-dicarbonyl compounds after a final hydrolysis step. libretexts.org
The general mechanism involves the following key steps:
The enamine acts as the nucleophile, with the α-carbon attacking the β-carbon of the Michael acceptor.
This nucleophilic attack results in the formation of a new carbon-carbon bond and generates an intermediate iminium ion and an enolate.
The reaction is typically completed by hydrolysis of the iminium salt to regenerate a carbonyl group, yielding the final 1,5-dicarbonyl adduct. libretexts.org
The thermodynamic driving force for the Michael reaction is favorable, as a relatively weak carbon-carbon π-bond is replaced by a stronger carbon-carbon σ-bond. libretexts.org
The utility of Michael additions involving enamino esters is greatly enhanced by the ability to control various aspects of selectivity.
Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, the enamino ester can exhibit high regioselectivity. For instance, in additions to asymmetric divinylic compounds, the reaction can be directed to selectively attack one of the α,β-unsaturated systems over the other, influenced by the electronic properties of the Michael acceptor. rsc.org Studies have shown that the addition of secondary amines to a compound containing both an acrylic ester and an acrylamide (B121943) terminal occurs selectively at the acrylic ester side. rsc.org
Chemoselectivity: A significant challenge in reactions involving enamine nucleophiles is preventing side reactions, such as the homo-aldol reaction. nsf.govwisc.edu The choice of catalyst is critical for achieving high chemoselectivity. For example, in intramolecular conjugate additions, specific hydrogen bond donor co-catalysts can be employed to activate the ester electrophile preferentially over the aldehyde, thus favoring the desired cyclization over intermolecular side reactions. nsf.govwisc.edu
Stereoselectivity: Controlling the stereochemical outcome (diastereo- and enantioselectivity) is a major focus in modern organic synthesis. In the context of enamino ester Michael additions, chirality can be introduced through the use of chiral catalysts. Coordinated action between a chiral amine, which forms the enamine, and a co-catalyst can create a well-defined chiral environment. nsf.gov This approach has been successful in achieving high enantio- and diastereoselectivity in intramolecular conjugate additions, leading to the formation of cyclic products with multiple stereocenters. nsf.govnih.gov For example, isothiourea catalysts have been shown to provide excellent enantioselectivity (up to >99:1 er) and complete regioselectivity in the Michael addition of malonates to α,β-unsaturated esters. acs.org
The table below summarizes findings on selectivity in Michael additions involving enamino ester analogues.
| Selectivity Type | Controlling Factor | Observation/Outcome | Reference |
|---|---|---|---|
| Chemoselectivity | Hydrogen bond donor co-catalyst (e.g., 1,2-bistriflamide) | Favors desired conjugate addition over competing homo-aldol reaction. | nsf.gov, wisc.edu |
| Enantioselectivity | Chiral amine catalyst and co-catalyst pairing | Achieves high enantiomeric ratios in cyclization products. | nsf.gov |
| Diastereoselectivity | Chiral amine and hydrogen bond donor | Provides high diastereoselectivity in six-membered ring formation. | nsf.gov, wisc.edu |
| Regioselectivity | Electronic features of Michael acceptor | Selective addition to the acrylic ester moiety over an acrylamide moiety in an asymmetric divinylic compound. | rsc.org |
| Enantioselectivity | Isothiourea Lewis basic catalyst (HyperBTM) | Excellent enantioselectivity (>99:1 er) in addition of malonates to α,β-unsaturated esters. | acs.org |
Cyclization and Annulation Reactions Utilizing the Enamino Ester as a Key Building Block
The unique reactivity of enamino esters makes them powerful precursors for the synthesis of complex cyclic and polycyclic frameworks through cyclization and annulation strategies.
Enamino esters and their derivatives are frequently employed in intramolecular reactions to construct various ring systems. In these processes, the nucleophilic enamine moiety and an electrophilic group within the same molecule react to form a cyclic product.
One notable application is the intramolecular ester enolate-imine cyclization. acs.orgnih.govbath.ac.uk In this type of reaction, the enolate of an ω-imino ester undergoes an intramolecular cyclization to afford polycyclic β-lactams with a high degree of stereocontrol. acs.org Another key strategy is the N-heterocyclic carbene (NHC) catalyzed intramolecular Michael reaction. nih.gov Here, the carbene catalyst generates a reactive enol nucleophile that adds to a pendant conjugate acceptor within the same molecule, leading to the formation of functionalized cyclopentanes. nih.gov Furthermore, photochemical methods have been developed for the light-driven cyclization of α-amino esters to produce strained heterocycles like 3-azetidinones via a Norrish-Yang radical coupling mechanism. chemrxiv.org
Enamino esters are also key participants in intermolecular annulation reactions, which are powerful methods for constructing complex ring systems in a single step. These reactions typically involve a cascade or tandem sequence where the enamino ester reacts with a multifunctional partner.
A prime example is the InBr₃-catalyzed tandem reaction between a β-keto ester and an o-alkynyl aniline. acs.org This process involves the initial intermolecular formation of a β-enamino ester intermediate, which then undergoes an intramolecular cyclization (hydroarylation) to efficiently synthesize β-(N-indolyl)-α,β-unsaturated esters. acs.org Another sophisticated application is the cascade reaction of enamino esters with quinone monoketals. acs.org This sequence can proceed through a Michael addition followed by an imine-enamine tautomerization and an intramolecular aza-Michael addition to construct novel and complex morphan derivatives. acs.org These examples highlight the capacity of enamino esters to act as versatile platforms for building intricate molecular architectures.
The table below presents examples of cyclization and annulation reactions involving enamino esters.
| Reaction Type | Reactants | Key Catalyst/Condition | Product Class | Reference |
|---|---|---|---|---|
| Intramolecular Ester Enolate-Imine Cyclization | ω-imino esters | Lithium or potassium enolates | Polycyclic β-lactams | acs.org |
| Intramolecular Michael Reaction | Substrates with enol and pendant conjugate acceptor | N-Heterocyclic Carbene (NHC) | Substituted cyclopentanes | nih.gov |
| Tandem β-Enamino Ester Formation and Cyclization | β-keto esters and o-alkynyl anilines | InBr₃ | β-(N-indolyl)-α,β-unsaturated esters | acs.org |
| Cascade Michael/Aza-Michael Addition | Enamino esters and quinone monoketals | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Morphan derivatives | acs.org |
| Photochemical Cyclization | α-amino esters | UV light (Norrish-Yang reaction) | 3-Azetidinones | chemrxiv.org |
Spiroannulation and Spirocyclic Construction Mediated by Enamino Esters
Enamino esters are valuable precursors for the synthesis of spirocyclic compounds, which are intricate molecular architectures featuring a single atom as the pivot for two rings. The construction of these frameworks is a significant challenge in organic synthesis. digitellinc.com
Three-component reactions involving cyclic mercapto-substituted β-enamino esters, isatins, and cyclic 1,3-diones have been developed to produce polycyclic spirooxindoles. acs.orgacs.org For instance, the reaction of alkyl 2-(benzo[b] acs.orgacs.orgthiazin-3-ylidene)acetates with isatins and 1,3-indanedione in the presence of acetic acid yields spiro[indeno[1,2-b]phenothiazine-6,3′-indolines] with high diastereoselectivity. acs.orgacs.org A plausible mechanism for this transformation involves the initial formation of an isatylidene-1,3-indanedione intermediate, which then undergoes an addition reaction with the methylene (B1212753) unit of the cyclic β-enamino ester, followed by annulation to form the spiro compound. acs.org Experimental evidence supports this domino reaction mechanism, where the initially formed chain products can be converted to the final spiro compounds under acidic conditions. acs.org
Interestingly, using 4-hydroxychromen-2-one in a similar three-component reaction leads to the unexpected formation of polycyclic spiro[benzo[b]chromeno[3′,4′:5,6]pyrano[2,3-e] acs.orgacs.orgthiazine-7,3′-indolines]. acs.orgacs.org The development of novel synthetic strategies for preparing spirocyclic β-prolines, particularly in their unprotected forms, has also been a focus of recent research. digitellinc.com
| Enamino Ester Analog | Reactants | Product | Reference |
|---|---|---|---|
| Alkyl 2-(benzo[b] acs.orgacs.orgthiazin-3-ylidene)acetates | Isatins, 1,3-indanedione | Spiro[indeno[1,2-b]phenothiazine-6,3′-indolines] | acs.orgacs.org |
| Alkyl 2-(benzo[b] acs.orgacs.orgthiazin-3-ylidene)acetates | Isatins, 4-hydroxychromen-2-one | Spiro[benzo[b]chromeno[3′,4′:5,6]pyrano[2,3-e] acs.orgacs.orgthiazine-7,3′-indolines] | acs.orgacs.org |
| β-enamino imides | Isatins, indan-1,3-dione | Spiro[indeno[2,1-e]pyrrolo[3,4-b]pyridine-10,3′-indolines] | researchgate.net |
Redox Chemistry of Enamino Esters
The diastereoselective reduction of β-enamino esters is a crucial method for synthesizing chiral β-amino esters, which are important building blocks for various biologically active molecules. researchgate.net A variety of reducing agents and conditions have been explored to control the stereochemical outcome of this transformation.
For instance, the reduction of β-enamino esters can be achieved with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or through catalytic hydrogenation. researchgate.netanalis.com.my The reduction of an endocyclic β-enamino ester with sodium cyanoborohydride (NaBH₃CN) in an acidic medium provided a mixture of diastereomers with moderate diastereoselectivity. analis.com.my In contrast, catalytic hydrogenation using 10% Pd/C showed low diastereoselectivity, while 20% Pd(OH)₂/C was more selective but gave poor yields. analis.com.my
The choice of reducing agent and the structure of the enamino ester substrate significantly influence the diastereoselectivity. For acyclic β-enamino esters, reduction with NaBH(OAc)₃ in acetic acid has been reported to produce β-amino esters. researchgate.net In the case of chiral pyrrolidine (B122466) tetrasubstituted β-enamino esters with an endocyclic double bond, catalytic hydrogenation with PtO₂ resulted in a high diastereomeric excess (d.e. = 90%), favoring the syn addition product. nih.gov Conversely, for analogous compounds with an exocyclic double bond, hydrogenation over Pd/C yielded the anti addition product with high diastereoselectivity (d.e. = 84%). nih.gov
| Enamino Ester Type | Reducing Agent/Catalyst | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Major Product Stereochemistry | Reference |
|---|---|---|---|---|
| Endocyclic β-enamino ester | NaBH₃CN/acidic medium | 64:36 | Not specified | analis.com.my |
| Endocyclic β-enamino ester | 10% Pd/C, H₂ | 42:19:39 | Mixture | analis.com.my |
| Endocyclic β-enamino ester | 20% Pd(OH)₂/C, H₂ | 51:3:46 | Mixture | analis.com.my |
| Chiral pyrrolidine tetrasubstituted β-enamino ester (endocyclic double bond) | PtO₂, H₂ | 90% d.e. | Syn | nih.gov |
| Chiral pyrrolidine tetrasubstituted β-enamino ester (exocyclic double bond) | Pd/C, H₂ | 84% d.e. | Anti | nih.gov |
Enamino esters can undergo various oxidative transformations, leading to the formation of diverse and complex molecular structures. Oxidative cyclization is a prominent reaction, often mediated by electrochemical methods or chemical oxidants. For example, the electrochemical iodine-mediated oxidation of enamino esters provides a route to 2H-azirine-2-carboxylates. researchgate.net Similarly, Ag(I)-catalyzed oxidative cross-coupling and cyclization of terminal alkynes with β-enamino esters can produce pyrroles. acs.org
Another significant oxidative transformation is the 1,2-amino migration. This rearrangement has been observed in the synthesis of α-amino acids. researchgate.netnih.gov For instance, a stereocontrolled 1,3-nitrogen migration, which is conceptually related, allows for the conversion of carboxylic acids to α-amino acids through an azanyl ester intermediate. nih.gov This process is catalyzed by an iron complex and proceeds via a proposed mechanism involving N-O bond cleavage, stereocontrolled hydrogen atom transfer, and subsequent radical rebound. nih.gov Visible-light-mediated oxidation of secondary enaminones with singlet oxygen, followed by nucleophilic addition of an alcohol, can also lead to an unexpected 1,2-acyl migration, affording quaternary amino acid derivatives. nih.gov
Advanced Mechanistic Elucidation Studies
The elucidation of reaction mechanisms for transformations involving enamino esters often relies on a combination of experimental observations. For instance, in the three-component reaction for spiroannulation, the isolation of intermediate chain products provides strong evidence for a stepwise domino reaction mechanism. acs.org These intermediates can then be converted to the final spirocyclic products under the reaction conditions, confirming their role in the proposed pathway. acs.org
In the context of diastereoselective reductions, the stereochemical outcome of the products, as determined by spectroscopic methods like NMR, provides crucial data for proposing plausible transition state models. researchgate.netanalis.com.my For example, the observed diastereoselectivities in the reduction of endocyclic β-enamino esters with different reducing agents suggest different modes of substrate-reagent interaction and hydride delivery. analis.com.my
For oxidative cyclizations, the use of radical scavengers can help to determine whether a reaction proceeds through a radical or a cationic mechanism. acs.org In the Ag(I)-catalyzed cyclization of alkynes and β-enamino esters, experimental findings were consistent with a radical pathway involving a silver acetylide intermediate. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving enamino esters. nih.govresearchgate.netnih.gov DFT calculations can provide valuable insights into the structures and energies of reactants, intermediates, transition states, and products, helping to rationalize experimental observations and predict reaction outcomes.
In the study of the Ag(I)-catalyzed oxidative cyclization of terminal alkynes with β-enamino esters, a combined computational and experimental approach revealed a more favorable Ag(I)/Ag(0)-catalyzed radical mechanism over a previously proposed cationic pathway. acs.org The calculations detailed a three-stage process involving the initiation of radical species, cyclization, and a formal 1,2-H shift. acs.org
DFT has also been employed to investigate the aminolysis of esters, which is a fundamental reaction related to the reactivity of enamino esters. researchgate.netnih.gov These studies have explored different mechanistic pathways, such as concerted versus stepwise addition-elimination, and the role of catalysts and solvent effects. researchgate.netnih.gov For example, in the aminolysis of methylformate with ammonia (B1221849), calculations showed that a stepwise mechanism is more favorable in the presence of a second ammonia molecule acting as a catalyst. researchgate.net
Synthetic Utility and Applications of E Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate As a Versatile Building Block
Construction of Nitrogen-Containing Heterocyclic Frameworks
The unique electronic and structural features of (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate, particularly its nucleophilic β-carbon and the electrophilic ester group, allow it to participate in a variety of cyclization and multicomponent reactions. This reactivity is harnessed by synthetic chemists to forge complex ring systems, demonstrating its role as a cornerstone in heterocyclic chemistry.
The pyrrole (B145914) nucleus is a fundamental motif in medicinal chemistry, found in blockbuster drugs such as atorvastatin (B1662188) and sunitinib. The synthesis of polysubstituted pyrroles can be achieved through various strategies, including multi-component reactions that allow for the rapid assembly of molecular complexity. One notable approach involves a three-component reaction of arylglyoxals, Meldrum's acid, and an enamine derivative, which, under mild conditions, can yield highly functionalized pyrroles. While direct examples using this compound are not extensively detailed in readily available literature, the general applicability of β-enamino esters in such reactions is well-established. For instance, a three-step sequence involving 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes bearing electron-withdrawing groups has been developed to construct pyrroles via a 5-exo-trig cyclization. nih.gov This modular route highlights the potential for creating diverse pyrrole structures. nih.gov
Similarly, the pyrrolidine (B122466) ring, already present in the title compound, can be further functionalized. Pyrrolidine-2,3-diones, for example, are important intermediates for nitrogen-containing heterocycles and have been synthesized via reactions involving Schiff base linkages. beilstein-journals.org
Table 1: Examples of Pyrrole Synthesis Methodologies
| Starting Materials | Reaction Type | Product | Reference |
|---|---|---|---|
| Arylglyoxals, Meldrum's acid, ethyl 2-chloro-3-(arylamino)but-2-enoates | Three-component reaction | Polyfunctionalized pyrroles | researchgate.net |
| 2,2-dimethoxyethylamine, aryl/alkyl sulfonyl chlorides, alkynes | Three-step sequence (5-exo-trig cyclization) | 2,3-Disubstituted pyrroles | nih.gov |
This table presents examples of pyrrole and pyrrolidine derivative syntheses to illustrate common strategies in the field.
Pyridine (B92270) and its derivatives are ubiquitous in natural products and pharmaceuticals. The formation of pyridinone systems can be achieved through the reaction of enaminones, a class of compounds to which this compound belongs. One reported method involves the treatment of enaminones with (chlorocarbonyl)phenyl ketene (B1206846) in boiling toluene, which conveniently affords 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones. nih.gov Another strategy involves the condensation of ethyl 3-aminocrotonate with an activated malonate derivative to yield 4-hydroxy-2-pyridinone. nih.gov These examples underscore the utility of enamine-type precursors for accessing the pyridinone scaffold.
A facile synthesis of ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate has been achieved by reacting ethyl-3-oxo-3-(pyridin-4-yl)propanoate with isonicotinaldehyde, showcasing a method for constructing complex pyridine derivatives. researchgate.net
Table 2: Selected Synthesis Routes for Pyridinone Derivatives
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| Enaminone, (Chlorocarbonyl)phenyl ketene | Boiling toluene | 4-Hydroxy-3,4,6-trisubstituted-2(1H)-pyridinone | nih.gov |
| Ethyl 3-aminocrotonate, Activated malonate derivative | No added base | 4-Hydroxy-2-pyridinone | nih.gov |
This table illustrates various synthetic approaches to pyridinone systems, highlighting the role of different precursors.
Oxazoles, pyrazoles, and isoxazoles are five-membered aromatic heterocycles that are prominent in many biologically active compounds. The synthesis of these structures often involves the cyclization of 1,3-dicarbonyl compounds or their synthetic equivalents with appropriate reagents. The enamino ester structure of this compound makes it a suitable precursor for such transformations. For instance, the related compound 3-(Pyrrolidin-3-yl)-1,2-oxazole is a known chemical entity, suggesting that the pyrrolidine moiety can be incorporated into an isoxazole (B147169) ring system. biosynth.com
The synthesis of 1,3,4-oxadiazoles, which are bioisosteres of oxazoles and pyrazoles, has been achieved through the oxidative cyclization of pyrazole-3-carbohydrazones, indicating a pathway for the interconversion and synthesis of related five-membered heterocycles. researchgate.net
Thiazole (B1198619) and isothiazole (B42339) rings are key components of numerous therapeutic agents. Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex thiazole derivatives. nih.gov A notable example is the catalyst-free, one-pot, three-component synthesis of 2-imino-1,3-thiazolines from the reaction of an amine, an isothiocyanate, and a nitroepoxide. nih.gov This reaction proceeds through the in situ formation of a thiourea (B124793) derivative, which then undergoes cyclization. nih.gov
While specific MCRs starting with this compound are not prominently featured in the surveyed literature, the principles of MCRs are broadly applicable. The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, has been successfully employed for the one-pot synthesis of imidazo[2,1-b]thiazoles, further demonstrating the power of MCRs in constructing fused thiazole ring systems. sciforum.net
Table 3: Multi-Component Reactions for Thiazole and Thiazolidine Synthesis
| Reaction Type | Components | Product | Key Features | Reference |
|---|---|---|---|---|
| Three-component | Amine, Phenyl isothiocyanate, Nitroepoxide | 2-Imino-1,3-thiazolines | Catalyst-free, one-pot | nih.gov |
| Three-component | Amine, Phenyl isothiocyanates, β-nitroacrylates | Functionalized 2-imino-1,3-thiazoles | Ionic liquid medium | nih.gov |
This table summarizes various multi-component strategies for the synthesis of thiazole-containing heterocycles.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the basis for a number of antimalarial and antibacterial drugs. The incorporation of a pyrrolidine ring at the C-7 position of the quinoline core is a common feature in potent quinolone antibacterials. For example, 1-Ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid has been synthesized and identified as a new quinolone agent with strong activity against Gram-positive bacteria. nih.gov This highlights the synthetic importance of pyrrolidinyl-substituted quinolines, for which a precursor like this compound could potentially serve as a key building block for the side chain.
The synthesis of dibenzodiazepines and pyrimidinones (B12756618) from β-enamino esters is also conceptually feasible through cyclocondensation reactions with appropriate partners, although specific examples utilizing the title compound are not widely documented in the reviewed sources.
Indolizidine alkaloids are a class of bicyclic nitrogen heterocycles found in various natural sources, including plants and amphibians, and they often exhibit significant biological activity. researchgate.net The synthesis of these complex structures is a challenging task that often relies on stereoselective methods. A synthetic route for the enantioselective construction of a tetracyclic spiro[indolizidine-1,3′-oxindole] framework has been reported. mdpi.com A key step in this synthesis was the stereoselective introduction of an E-ethylidene substituent, a structural feature related to the enoate system of the title compound. mdpi.com This suggests that molecules with pre-installed enoate or ethylidene functionalities could be valuable in streamlining the synthesis of such alkaloids. The general synthetic strategies towards indolizidine alkaloids often involve the construction of substituted piperidine (B6355638) rings followed by cyclization, a process where a versatile building block like this compound could potentially be employed.
Applications in the Synthesis of Carbocyclic and Spirocyclic Compounds
This compound, as a reactive β-enamino ester, serves as a valuable precursor for the construction of complex molecular architectures, including various carbocyclic and spirocyclic systems. Its dual functionality, comprising a nucleophilic α-carbon and an electrophilic ester group, allows it to participate in a range of cyclization and cycloaddition reactions.
Fluorenone Derivatives and Related Benzenoid Compounds
While direct synthesis of fluorenones from this compound is not extensively documented in readily available literature, the general reactivity of enamine and enone systems provides a basis for potential synthetic pathways. Fluorenone synthesis often involves intramolecular cyclization reactions. organic-chemistry.org For instance, methods like the intramolecular C-H activation of N-protected arenes or domino reactions involving ortho-arylation can lead to the fluorenone core. organic-chemistry.org The reactivity of the enamine moiety in the title compound could potentially be harnessed in annulation reactions with suitable dienones or other poly-unsaturated systems to construct the foundational benzenoid ring structure, which could then be further elaborated and cyclized to form the fluorenone skeleton.
Cyclopentene-Spiroisoxazolones and Spiropyrazolones
The synthesis of spirocyclic compounds is a significant area of organic chemistry, and β-enamino esters are useful starting materials for creating such structures. The reaction of β-enamino esters with hydrazine (B178648) derivatives is a known method for producing pyrazolone (B3327878) rings. nih.gov This transformation occurs through an initial attack of the hydrazine on the ester carbonyl, followed by intramolecular cyclization via the loss of the pyrrolidine and ethanol (B145695) moieties, yielding the stable heterocyclic pyrazolone core.
While specific examples detailing the use of this compound for spiro-pyrazolone synthesis are specialized, the general methodology is well-established. For example, unsaturated pyrazolones can be reacted with haloalcohols in a base-mediated cascade to generate spiro-pyrazolone-tetrahydrofurans. rsc.org This demonstrates the potential for functionalized pyrazolones, which can be derived from β-enamino esters, to be converted into more complex spirocyclic systems.
The table below illustrates the general reaction for the synthesis of pyrazolones from β-enamino esters, a reaction type applicable to the title compound.
| Reactant 1 (β-Enamino Ester) | Reactant 2 (Hydrazine Derivative) | Product (Pyrazolone) | Conditions |
|---|---|---|---|
| Ethyl 3-(dimethylamino)-2-phenylacrylate | Hydrazine Hydrochloride | 4-Phenyl-1,2-dihydropyrazol-3-one | Ethanol, Reflux |
| Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate | Phenylhydrazine Hydrochloride | 1-Phenyl-4-(4-nitrophenyl)-1,2-dihydropyrazol-3-one | Ethanol, Reflux |
Precursors for Amino Acid Derivatives and Other Functionalized Molecules
The inherent structure of this compound makes it an ideal starting point for the synthesis of various functionalized molecules, most notably derivatives of amino acids and sugars, as well as other reactive intermediates like azo compounds and β-amino ketones.
Synthesis of β-Amino Esters and β-Amino Acids
The title compound is a β-enamino ester, which is an unsaturated analogue of a β-amino ester. A straightforward synthetic application is the reduction of the carbon-carbon double bond to produce the corresponding saturated β-amino ester, ethyl 3-(pyrrolidin-1-yl)butanoate. This can be achieved through catalytic hydrogenation. Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the corresponding β-amino acid, 3-(pyrrolidin-1-yl)butanoic acid. This two-step process provides access to non-proteinogenic amino acids, which are valuable in medicinal chemistry. The synthesis of β-amino esters is a significant field, with methods often involving the conjugate addition of amines to α,β-unsaturated esters. organic-chemistry.orgmdpi.com
Utility in 3-Amino Sugar Derivatives Synthesis
Amino sugars are critical components of many biologically active natural products, including antibiotics. nih.gov The synthesis of these complex molecules is a challenging task. While direct application of this compound in this area is not commonly reported, its structure presents possibilities. For example, the nucleophilic α-position of the enamine could potentially be used to form a new carbon-carbon bond with an electrophilic sugar derivative, thereby incorporating the aminobutanoate fragment into a carbohydrate backbone. The synthesis of 3'-amino-3'-deoxynucleosides, for instance, has been achieved by condensing silylated bases with a 3-azido-3-deoxyribose derivative, followed by reduction of the azido (B1232118) group. nih.gov This highlights the multi-step strategies often required to introduce amino functionality into sugar rings.
Formation of Azo Compounds and β-Amino Ketones
Azo Compounds: Azo compounds, characterized by the -N=N- functional group, are widely used as dyes and indicators. Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling partner. unb.ca Enamines, such as this compound, are electron-rich and can act as the coupling partner. Alternatively, research has shown that enamines can undergo [3+2] cycloaddition reactions with electrophilic azo-olefins, leading to the formation of nitrogen-containing heterocyclic systems like dihydropyrroles. rsc.org This reactivity showcases the utility of the title compound as a nucleophile in reactions with azo-containing reagents.
β-Amino Ketones: β-Amino ketones are versatile synthetic intermediates used in the preparation of pharmaceuticals and alkaloids. researchgate.netnih.gov this compound can be considered a precursor to β-amino ketones. One potential pathway involves the reaction of the enamino ester with an organometallic reagent, such as an organolithium or Grignard reagent. This would involve the addition of the organometallic reagent to the ester carbonyl, which, after workup, would yield a β-amino ketone. Additionally, the hydrolysis of the enamine functionality can lead to a β-keto ester, which is a key intermediate for numerous ketone derivatives. The Mannich reaction is a classic method for β-amino ketone synthesis, but aza-Michael additions of amines to α,β-unsaturated ketones are also common. nih.gov
The table below summarizes the key transformations discussed for the title compound.
| Starting Material | Transformation | Product Class | Potential Reagents |
|---|---|---|---|
| This compound | Reduction & Hydrolysis | β-Amino Acid | 1. H₂, Pd/C; 2. H₃O⁺/heat |
| This compound | Reaction with Hydrazine | Pyrazolone | Hydrazine hydrochloride |
| This compound | Reaction with Organometallic | β-Amino Ketone | R-MgBr or R-Li |
| This compound | Reaction with Azo-olefin | Dihydropyrrole | Electrophilic Azo-olefin |
Development of Novel Synthetic Methods for Complex Chemical Structures
The strategic placement of a nucleophilic enamine and an electrophilic ester within the same molecule makes this compound an ideal candidate for participation in a range of chemical transformations, leading to the assembly of complex heterocyclic and carbocyclic systems. Research in this area has demonstrated its utility in reactions that forge multiple carbon-carbon and carbon-heteroatom bonds in a single operation, showcasing its efficiency as a synthetic tool.
One notable application of this building block is in the synthesis of polysubstituted pyridin-2(1H)-ones. These structures are of significant interest due to their prevalence in biologically active compounds. In a documented synthetic approach, this compound serves as a key precursor that reacts with isocyanates. This reaction proceeds via a cascade mechanism, likely involving an initial nucleophilic attack of the enamine on the isocyanate, followed by an intramolecular cyclization and subsequent elimination of the pyrrolidine auxiliary to furnish the stable pyridin-2(1H)-one core. The versatility of this method allows for the introduction of a variety of substituents on the resulting pyridine ring, depending on the isocyanate used.
While direct and extensive research on the applications of this compound is still an emerging field, the reactivity patterns of analogous enamines and β-amino acrylates provide a strong indication of its broader synthetic potential. For instance, related enamines are known to participate in [4+2] and [3+2] cycloaddition reactions, suggesting that this compound could be a valuable diene or dienophile component in the construction of various cyclic and heterocyclic scaffolds.
Furthermore, the nucleophilic character of the α-carbon of the enamine moiety makes it a prime candidate for Michael addition reactions with a wide range of α,β-unsaturated compounds. Such reactions would lead to the formation of highly functionalized adducts that can be further elaborated into complex molecular architectures. The inherent chirality of many potential reaction partners also opens up avenues for stereoselective transformations, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.
The development of multicomponent reactions involving this compound is another promising area of investigation. By combining this building block with two or more other reactants in a single pot, complex structures can be assembled in a highly efficient and atom-economical manner. This approach is particularly valuable for the rapid generation of molecular diversity in drug discovery programs.
The following table summarizes the potential transformations and resulting complex structures that can be accessed using this compound as a key building block, based on its known reactivity and the behavior of analogous systems.
| Reaction Type | Reactant Partner(s) | Resulting Complex Structure | Potential Applications |
| Annulation/Cyclization | Isocyanates | Substituted Pyridin-2(1H)-ones | Medicinal Chemistry, Agrochemicals |
| [4+2] Cycloaddition | Dienes/Dienophiles | Functionalized Cyclohexenes/Dihydropyrans | Natural Product Synthesis |
| [3+2] Cycloaddition | Azomethine Ylides, Nitrones | Polysubstituted Pyrrolidines/Isoxazolidines | Alkaloid Synthesis, Drug Discovery |
| Michael Addition | α,β-Unsaturated Ketones/Esters | Highly Functionalized Adducts | Asymmetric Synthesis, Catalyst Development |
| Multicomponent Reactions | Aldehydes, Active Methylene (B1212753) Compounds | Diverse Heterocyclic Scaffolds | Combinatorial Chemistry, Materials Science |
Advanced Spectroscopic and Theoretical Approaches for Elucidating Enamino Ester Behavior
The intricate stereochemistry, electronic properties, and dynamic nature of enamino esters such as (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate necessitate the use of sophisticated analytical and computational methods. This section explores the advanced spectroscopic and theoretical techniques employed to provide a comprehensive understanding of their behavior, from molecular structure and reactivity to intermolecular interactions and real-time reaction dynamics.
Conclusions and Future Research Directions in E Ethyl 3 Pyrrolidin 1 Yl but 2 Enoate Chemistry
Summary of Key Achievements and Unresolved Challenges in Enamino Ester Synthesis and Reactivity
The synthesis of β-enamino esters has evolved significantly from classical methods to more refined and efficient protocols. A primary achievement lies in the development of diverse catalytic systems that offer high yields under mild conditions. The most common route involves the condensation of β-keto esters, such as ethyl acetoacetate (B1235776), with primary or secondary amines like pyrrolidine (B122466). researchgate.net Researchers have successfully employed a range of catalysts, from simple acetic acid to Lewis acids and heterogeneous catalysts, to promote this transformation. organic-chemistry.org Notably, methods using ultrasound irradiation or solvent-free conditions have emerged as green and efficient alternatives. organic-chemistry.orgacgpubs.org
Another key achievement is the enhanced control over chemoselectivity. For substrates containing multiple reactive sites, such as β-ketothioesters, modern methods allow for the selective formation of the enamino ester over competing reactions like amide formation. nih.gov The use of buffered media with additives like hydroxybenzotriazole (B1436442) derivatives has proven effective in guiding this selectivity. nih.govnih.govacs.org
Despite these advances, several challenges persist.
Stereoselectivity: While some protocols offer control over the E/Z geometry of the double bond, achieving high and predictable stereoselectivity remains a significant hurdle, often dependent on the specific substrates and reaction conditions (e.g., acid vs. base catalysis). organic-chemistry.org
Substrate Scope: Many existing methods, particularly older ones requiring high temperatures or harsh acids, have limited tolerance for sensitive functional groups, narrowing the range of accessible molecular architectures. researchgate.netacs.org
Reaction Mechanisms: While the general mechanism of condensation is understood, the precise role of catalysts and additives in controlling selectivity is not always clear, hindering the rational design of new synthetic methods. acs.org
Atom Economy: Some synthetic routes still rely on activating agents or generate significant waste, running counter to the principles of green chemistry.
The reactivity of enamino esters as versatile building blocks is well-established. They are precursors to a vast array of nitrogen-containing heterocycles, including pyridines, pyrroles, pyrazoles, and quinolines. acgpubs.orgnih.govacs.org However, controlling the regioselectivity of their reactions, particularly for unsymmetrical derivatives, can be challenging. Furthermore, expanding their reaction repertoire beyond traditional cyclization and alkylation reactions is an ongoing area of research.
| Synthetic Method | Reactants | Conditions | Key Achievements/Features | Reference(s) |
| Acid-Catalyzed Condensation | β-Keto ester + Amine | Acetic acid, ultrasound, solvent-free | Environmentally benign, good yields. | organic-chemistry.org |
| Base-Promoted Condensation | β-Alcoxyacrylate + Carbamate | Base catalysis | E-selective synthesis. | organic-chemistry.org |
| Buffered Condensation | β-Keto ester/thioester + Amine | Hydroxybenzotriazole derivatives, buffered media | High chemoselectivity, mild conditions, tolerates sensitive groups. | nih.govacs.org |
| Hydroamination of Alkynes | Electron-deficient alkyne + Secondary amine | H₂O-promoted, solvent-free | Green method, very good yields for (E)-enamines. | organic-chemistry.org |
| Nanocatalysis | β-Dicarbonyl + Amine | Core-shell magnetic nanocatalyst | Room temperature, solvent-free, catalyst is recyclable. | rsc.org |
| Dehydrogenation | α-Amino acid ester | Cu(II)-promoted | Direct synthesis from readily available amino acid esters. | rsc.org |
Prospects for Further Exploration of Novel Reaction Pathways and Selectivity Control
The future of enamino ester chemistry is geared towards precision and innovation. A primary focus is the development of advanced catalytic systems to unlock new reaction pathways and achieve superior control over selectivity. Organocatalysis, for instance, presents a powerful strategy for asymmetric transformations, enabling the synthesis of chiral β-amino esters and their derivatives with high enantioselectivity. nih.govresearchgate.net The design of bifunctional catalysts that can activate both the enamino ester and the reaction partner simultaneously is a particularly promising avenue.
Controlling selectivity remains a paramount objective. Future research will likely concentrate on:
Diastereodivergent Synthesis: Developing catalyst systems that can selectively produce any desired diastereomer from the same set of starting materials. This has been demonstrated in reactions of related nitro esters and represents a frontier in catalysis. nih.gov
Regiocontrol: Devising methods to precisely control the site of reaction in multifunctional enamino esters, allowing for the programmed construction of complex scaffolds.
Enantioselective Reactions: Expanding the scope of asymmetric reactions beyond simple additions to include more complex transformations like cycloadditions and cascade reactions, providing access to chiral heterocyclic frameworks. nih.gov
Furthermore, exploring the reactivity of enamino esters under photoredox or electrochemical conditions could unveil novel transformations that are inaccessible through traditional thermal methods. These energy-input methods can generate highly reactive radical intermediates, potentially leading to new C-C and C-N bond-forming strategies.
Potential for Integrating Enamino Ester Chemistry with Emerging Fields in Sustainable Synthesis
The principles of green chemistry are increasingly influencing the direction of synthetic research. Enamino ester chemistry is well-positioned to integrate with these sustainable practices. Future efforts will likely emphasize the development of synthetic methods that minimize environmental impact. rsc.org
Key areas for integration include:
Benign Solvents and Solvent-Free Reactions: Expanding the use of water, supercritical CO₂, or biodegradable solvents, and optimizing solvent-free protocols, such as those using ball milling or neat reaction conditions. rsc.orgorganic-chemistry.org
Recyclable Catalysts: Designing robust, heterogeneous, or magnetic nanocatalysts that can be easily recovered and reused for multiple reaction cycles without significant loss of activity, thereby reducing waste and cost. rsc.orgacgpubs.org
Flow Chemistry: Translating batch reactions into continuous flow processes. Flow chemistry offers benefits such as improved safety, better temperature control, higher reproducibility, and easier scalability, which are all hallmarks of sustainable manufacturing.
Bio-catalysis: Employing enzymes, such as imine reductases or other oxidoreductases, for the highly selective synthesis of enamino esters or their downstream products under mild, aqueous conditions. nih.gov This approach offers exceptional stereo- and regioselectivity that is often difficult to achieve with small-molecule catalysts.
Future Directions in the Development of Enamino Ester-Based Synthetic Tools for Complex Molecule Construction
Enamino esters are established as powerful synthons, and their importance in the construction of complex molecules is set to grow. acgpubs.orgacgpubs.org Future research will focus on leveraging their unique reactivity to tackle increasingly challenging synthetic targets, such as intricate natural products and novel pharmaceutical agents. nih.govnih.gov
One major direction is the development of cascade or tandem reactions initiated by enamino esters. These processes, where multiple bonds are formed in a single operation, improve synthetic efficiency by reducing the number of steps, purifications, and solvent use. An enamino ester could be designed to undergo an initial reaction, unveiling a new functional group that triggers a subsequent intramolecular transformation, rapidly building molecular complexity.
Moreover, the application of enamino esters in the synthesis of functional materials and polymers is an underexplored but promising area. For example, the incorporation of the enamino ester motif into polymer backbones could lead to new materials with interesting electronic or responsive properties. Their use in the depolymerization and functionalization of waste polyesters also represents a novel application in chemical upcycling. researchgate.net
| Molecule Class/Scaffold | Synthetic Utility of Enamino Ester Intermediate | Reference(s) |
| Pyridines and Dihydropyridines | Versatile building block in cyclocondensation reactions. | nih.govacs.org |
| Pyrroles | Used in oxidative coupling reactions with alkynes. | acs.orgrsc.org |
| Indoles | Precursor for intramolecular C-H activation/coupling. | nih.govacs.org |
| Pyrazolones and Pyridinones | Reacts with hydrazines or active methylene (B1212753) compounds. | nih.govmdpi.com |
| Peptides and Amino Acids | Serves as a precursor for β-amino acids and γ-amino alcohols. | acgpubs.orgacs.org |
| Protein-Protein Interface Mimics | Used to form key β-enamino amide functionalities in complex scaffolds. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
